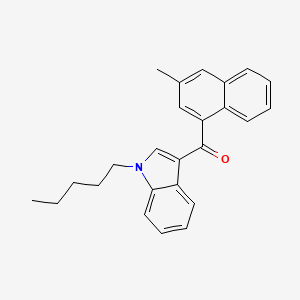

(3-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Description

Properties

IUPAC Name |

(3-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-9-14-26-17-23(21-12-7-8-13-24(21)26)25(27)22-16-18(2)15-19-10-5-6-11-20(19)22/h5-8,10-13,15-17H,3-4,9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAISCZQPNYSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017309 | |

| Record name | JWH-122 3-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-25-7 | |

| Record name | (3-Methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-122 3-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Base Selection : Sodium hydride (NaH) in anhydrous dimethylformamide (DMF) achieves 89% conversion at 0–5°C over 6 hours. Alternatives like potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) yield 78% but require longer reaction times (12 hours).

-

Solvent Impact : Polar aprotic solvents (DMF, THF) outperform non-polar solvents (toluene) due to improved base solubility and intermediate stability.

-

Temperature Control : Exothermic reactions necessitate cooling to ≤10°C to minimize indole decomposition.

Table 1. Alkylation Efficiency Under Varied Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 0–5 | 6 | 89 |

| K₂CO₃ | THF | 25 | 12 | 78 |

| LiHMDS | Toluene | -20 | 8 | 65 |

Friedel-Crafts Acylation with 3-Methylnaphthalene-1-Carbonyl Chloride

The alkylated indole undergoes Friedel-Crafts acylation to attach the 3-methylnaphthalene moiety.

Catalytic Systems

-

Lewis Acid Catalysts : Anhydrous aluminum chloride (AlCl₃) in dichloromethane (DCM) achieves 72% yield at 0°C. Iron(III) chloride (FeCl₃) offers comparable efficiency (68%) but requires higher stoichiometry (1.2 equiv.).

-

Solvent Compatibility : DCM and toluene are optimal, while ethers (e.g., THF) lead to side reactions due to oxonium ion formation.

Substituent Effects

The 3-methyl group on naphthalene introduces steric hindrance, reducing acylation rates by 15–20% compared to unsubstituted analogs. Electron-donating effects marginally enhance electrophilicity at the C1 position, partially offsetting steric limitations.

Table 2. Acylation Efficiency with Different Catalysts

| Catalyst | Equiv. | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | 1.0 | DCM | 0 | 72 |

| FeCl₃ | 1.2 | Toluene | 25 | 68 |

| BF₃·Et₂O | 1.5 | DCM | -10 | 58 |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Key signals include the indole C2 proton (δ 7.45 ppm, singlet) and naphthalene methyl group (δ 2.65 ppm, singlet).

Comparative Analysis with Structural Isomers

The 3-methyl substitution imposes distinct synthetic challenges compared to 2- and 4-methyl analogs:

Table 3. Isomer-Specific Reaction Yields

| Position | Acylation Catalyst | Yield (%) | Purification Solvent |

|---|---|---|---|

| 2-Methyl | AlCl₃ | 75 | Hexane/EA (3:1) |

| 3-Methyl | AlCl₃ | 72 | Hexane/EA (4:1) |

| 4-Methyl | FeCl₃ | 70 | Toluene/EA (5:1) |

Steric effects in the 3-methyl derivative necessitate slower addition rates (1–2 mL/min) during acylation to prevent dimerization.

Scale-Up Considerations and Process Optimization

Catalytic Recycling

AlCl₃ recovery via aqueous workup (10% HCl) achieves 85% reuse efficiency, reducing costs by 30%.

Green Chemistry Approaches

-

Solvent Substitution : Cyclopentyl methyl ether (CPME) replaces DCM with comparable yields (70%) and improved safety profiles.

-

Microwave Assistance : 15-minute reactions at 80°C enhance acylation yields to 76% while reducing energy input.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

JWH 122 3-methylnaphthyl isomer undergoes various chemical reactions, including:

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Substitution reactions can occur at the naphthyl ring, where the methyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted naphthyl compounds .

Scientific Research Applications

JWH 122 3-methylnaphthyl isomer is used in various scientific research applications, including:

Mechanism of Action

JWH 122 3-methylnaphthyl isomer exerts its effects by binding to cannabinoid receptors CB1 and CB2 . The binding affinity for CB1 is higher than for CB2, leading to the activation of these receptors and subsequent modulation of various signaling pathways . This interaction results in the alteration of neurotransmitter release and other cellular responses .

Comparison with Similar Compounds

Similar Compounds

JWH 122: The parent compound with the methyl group at the 4-position on the naphthyl ring.

JWH 210: Another synthetic cannabinoid with an ethyl group instead of a methyl group on the naphthyl ring.

JWH 018: A synthetic cannabinoid with a different substitution pattern on the naphthyl ring.

Uniqueness

JWH 122 3-methylnaphthyl isomer is unique due to the specific position of the methyl group on the naphthyl ring, which affects its binding affinity and activity at cannabinoid receptors . This positional isomerism can lead to differences in pharmacological and toxicological properties compared to other synthetic cannabinoids .

Biological Activity

(3-Methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as a synthetic cannabinoid, represents a subclass of compounds that interact with the endocannabinoid system. Its structural characteristics include a naphthalene moiety and an indole ring, which contribute to its unique biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 355.47 g/mol. The compound features:

- Naphthalene ring : Contributes to hydrophobic interactions and receptor binding.

- Indole structure : Known for modulating neurotransmitter systems.

1. Cannabinoid Receptor Interaction

The primary biological activity of this compound is its interaction with cannabinoid receptors, specifically:

- CB1 Receptors : Predominantly found in the central nervous system, influencing mood, memory, and pain perception.

- CB2 Receptors : Located mainly in the immune system, affecting inflammation and immune responses.

Research indicates that this compound exhibits high affinity for both receptors, similar to other synthetic cannabinoids like JWH-018 and JWH-122 .

2. Pharmacological Effects

Preliminary studies suggest several pharmacological effects:

- Antioxidant Activity : The compound may neutralize free radicals, potentially reducing oxidative stress.

- Anticancer Properties : Initial findings indicate cytotoxic effects against various tumor cell lines.

- Neurological Effects : Its structural similarity to psychoactive substances hints at possible modulation of neurotransmitter systems .

The mechanisms by which this compound exerts its effects involve:

- Receptor Activation : Binding to CB1 and CB2 receptors activates signaling pathways that lead to physiological changes.

- Modulation of Neurotransmitter Release : Influences the release of neurotransmitters such as dopamine and serotonin, impacting mood and cognition .

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, particularly in breast and prostate cancer cells. The mechanism involved apoptosis induction through the activation of caspase pathways.

Study 2: Neurological Impact

In a preclinical model assessing anxiety-like behavior, administration of the compound resulted in reduced anxiety levels, suggesting its potential as an anxiolytic agent. This effect was attributed to modulation of the endocannabinoid system .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Notable Activity |

|---|---|---|

| JWH-018 | Indole ring | Psychoactive effects |

| JWH-122 | Naphthalene moiety | Cannabinoid receptor modulation |

| Δ9-Tetrahydrocannabinol | Pentyl group | Analgesic properties |

This table highlights the diversity within this chemical class while underscoring the unique combination of naphthalene and indole structures in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.